molecular formula C15H20N2O B13028532 5-Isopropylspiro[indoline-3,4'-piperidin]-2-one

5-Isopropylspiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B13028532
M. Wt: 244.33 g/mol
InChI Key: GNQWXPFJGHPGQA-UHFFFAOYSA-N
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Description

5-Isopropylspiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is part of a broader class of spiro compounds, which are characterized by a single carbon atom acting as a bridge between two cyclic structures. The spirocyclic framework imparts unique chemical and physical properties to the molecule, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylspiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common method includes the reaction of indoline derivatives with piperidine derivatives under specific conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the indoline or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

5-Isopropylspiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropylspiro[indoline-3,4’-piperidin]-2-one is unique due to its specific combination of indoline and piperidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

5-propan-2-ylspiro[1H-indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C15H20N2O/c1-10(2)11-3-4-13-12(9-11)15(14(18)17-13)5-7-16-8-6-15/h3-4,9-10,16H,5-8H2,1-2H3,(H,17,18)

InChI Key

GNQWXPFJGHPGQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=O)C23CCNCC3

Origin of Product

United States

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